REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[O:8][C:7]([CH3:9])=[N:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[I-:16].[Na+]>C(C(C)=O)C>[I:16][CH2:2][CH2:3][C:4]1[O:8][C:7]([CH3:9])=[N:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=C(N=C(O1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
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Type
|
CUSTOM
|
Details
|
with stirring for 20 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed
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Type
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DISTILLATION
|
Details
|
The solvent was distilled off
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Type
|
ADDITION
|
Details
|
the residue was diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ethyl ether layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ICCC1=C(N=C(O1)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |